![molecular formula C10H10N2 B572763 5-ciclopropil-1H-pirrolo[2,3-b]piridina CAS No. 1254567-75-3](/img/structure/B572763.png)

5-ciclopropil-1H-pirrolo[2,3-b]piridina

Descripción general

Descripción

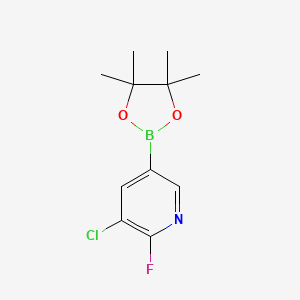

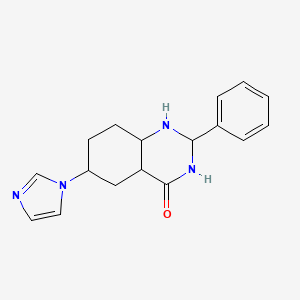

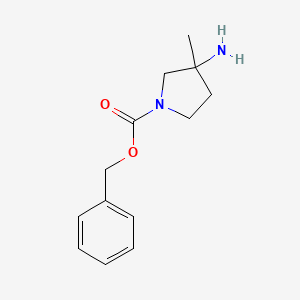

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .

Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring with a cyclopropyl group attached . The molecular weight is 158.2 .Chemical Reactions Analysis

While specific chemical reactions involving 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not available in the search results, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Aplicaciones Científicas De Investigación

Propiedades químicas

“5-ciclopropil-1H-pirrolo[2,3-b]piridina” es un compuesto químico con el Número CAS: 1254567-75-3 . Tiene un peso molecular de 158.2 y su fórmula lineal es C10H10N2 . Este compuesto es un sólido blanquecino y debe almacenarse a 0-8°C .

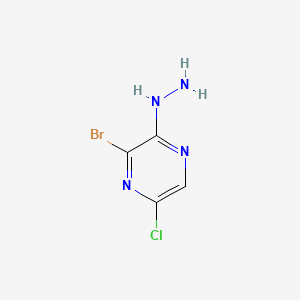

Información de seguridad

Este compuesto ha sido clasificado bajo GHS07 para seguridad . Las declaraciones de peligro asociadas con él son H302 y H317, lo que indica que puede ser nocivo si se ingiere y puede causar una reacción alérgica en la piel . Las medidas de precaución incluyen evitar respirar polvo/humo/gas/niebla/vapores/aerosol (P261), lavarse bien después de manipularlo (P264), no comer, beber ni fumar cuando se utiliza este producto (P270), y usar guantes protectores/ropa de protección/protección ocular/protección facial (P280) .

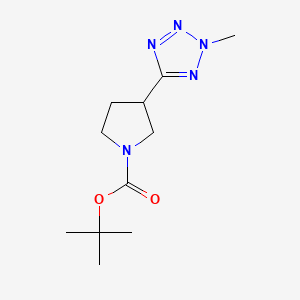

Uso en investigación del cáncer

“this compound” los derivados se han encontrado que tienen actividades potentes contra FGFR1, 2 y 3 . La activación anormal de la vía de señalización FGFR está asociada con la progresión y el desarrollo de varios cánceres como el cáncer de mama, cáncer de pulmón, cáncer de próstata, cáncer de vejiga y cáncer de hígado . Por lo tanto, dirigirse a los FGFR representa una estrategia atractiva para la terapia contra el cáncer .

Uso como inhibidores de FGFR

En un estudio, se informó que una serie de derivados de 1H-pirrolo[2,3-b]piridina tenían actividades potentes contra FGFR1, 2 y 3 <svg class="icon" height="16" p-id="1735" t="1709

Safety and Hazards

Mecanismo De Acción

Target of Action

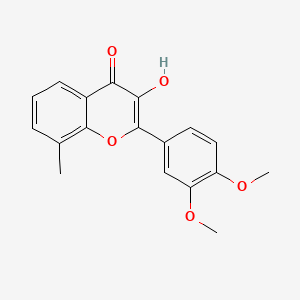

The primary target of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs prevents the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The inhibition of FGFRs by 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine has significant effects at the molecular and cellular levels. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Análisis Bioquímico

Biochemical Properties

It is known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and other biomolecules in biochemical reactions .

Cellular Effects

Some pyrrolopyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells . Therefore, it is possible that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . It is possible that 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine exerts its effects at the molecular level by interacting with FGFRs and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature

Propiedades

IUPAC Name |

5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVGZEXTHLLLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729037 | |

| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254567-75-3 | |

| Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)